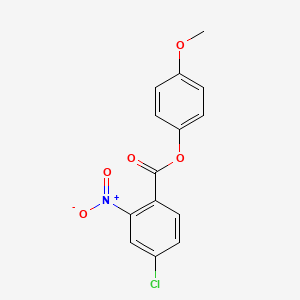![molecular formula C23H31N5O4 B12498265 Ethyl 4-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B12498265.png)
Ethyl 4-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-amido}piperidine-1-carboxylate is a complex organic compound featuring a piperidine backbone, an oxadiazole ring, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-amido}piperidine-1-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Ethyl 4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-amido}piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, including antiviral, antibacterial, and anticancer properties.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-amido}piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline share the oxadiazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide derivatives are structurally similar and are studied for their pharmacological properties.
Uniqueness
Ethyl 4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-amido}piperidine-1-carboxylate is unique due to the combination of the oxadiazole ring and piperidine moiety, which imparts distinct biological activities and enhances its potential as a drug candidate .
Propriétés
Formule moléculaire |
C23H31N5O4 |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
ethyl 4-[[1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H31N5O4/c1-2-31-23(30)28-14-10-19(11-15-28)24-22(29)18-8-12-27(13-9-18)16-20-25-21(26-32-20)17-6-4-3-5-7-17/h3-7,18-19H,2,8-16H2,1H3,(H,24,29) |
Clé InChI |
YLCBLZLDVIMRJK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)CC3=NC(=NO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12498215.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498223.png)

![5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione](/img/structure/B12498226.png)
![3-(butan-2-yl)-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12498227.png)
![N-[4-(cyanomethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12498242.png)
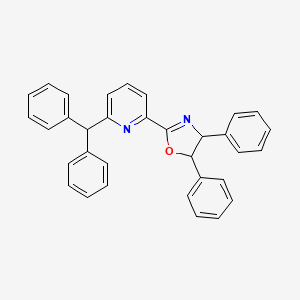
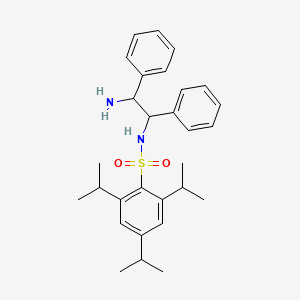
![1-[5-chloro-2-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12498261.png)
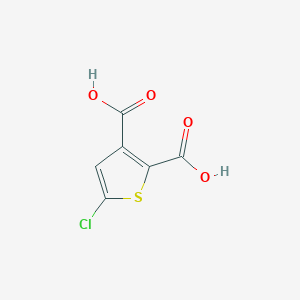
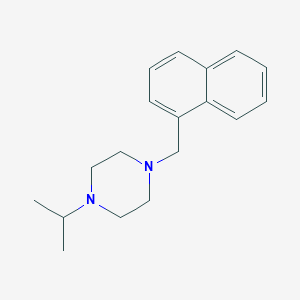
![Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12498273.png)
